molecular formula C25H18F3N3O3S B2426237 N-(2,5-difluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 899962-82-4

N-(2,5-difluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2426237
CAS No.: 899962-82-4
M. Wt: 497.49
InChI Key: OYDOKGLBIUVKDN-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C25H18F3N3O3S and its molecular weight is 497.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

Research has demonstrated the synthesis and evaluation of derivatives similar to the compound , showcasing significant antibacterial and antifungal activities. For instance, novel derivatives have been synthesized with potent activity against various bacterial and fungal strains, indicating their potential as new antibacterial and antifungal agents. These compounds are characterized by their structural features and evaluated for their activity spectrum, presenting a promising approach for addressing microbial resistance issues (Mayuri A. Borad et al., 2015; Shiv Kumar et al., 2012).

Anti-inflammatory and Analgesic Activity

Several studies have focused on the synthesis of compounds with similar structures, investigating their anti-inflammatory and analgesic effects. These efforts have led to the identification of compounds exhibiting significant inhibitory effects on nitric oxide production, inducible nitric oxide synthase activity, and the generation of prostaglandin E2, which are crucial markers of inflammation (Liang Ma et al., 2011). This research underscores the therapeutic potential of these compounds in treating inflammatory diseases.

Antiplasmodial Properties

Research into novel N-(3-Trifluoroacetyl-indol-7-yl) Acetamides, similar in structure to the compound , has unveiled their potential in vitro antiplasmodial properties against Plasmodium falciparum strains. These findings suggest a promising avenue for developing new antimalarial agents, highlighting the importance of structural modifications in enhancing biological activity against malaria (M. Mphahlele et al., 2017).

α-Glucosidase Inhibitory Activity

Compounds featuring similar structural motifs have been investigated for their α-glucosidase inhibitory activity, contributing to the management of diabetes by regulating postprandial hyperglycemia. Some derivatives have shown promising inhibition rates, indicating their potential as antidiabetic agents (Satish Koppireddi et al., 2014).

Anticonvulsant Evaluation

The synthesis and evaluation of indoline derivatives for their anticonvulsant activities have been explored, with some compounds exhibiting significant efficacy in models of epilepsy. This research suggests the potential of such compounds in developing new treatments for seizure disorders (R. Nath et al., 2021).

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F3N3O3S/c1-14-5-8-21-18(9-14)25(31(23(33)13-35-25)17-4-2-3-15(26)10-17)24(34)30(21)12-22(32)29-20-11-16(27)6-7-19(20)28/h2-11H,12-13H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDOKGLBIUVKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.